molecular formula C10H5F2KO3 B12051774 Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate

Cat. No.: B12051774
M. Wt: 250.24 g/mol
InChI Key: VUAWSDOECAIUGF-VEELZWTKSA-M
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Description

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is an organoboron compound that has gained significant attention in research and industry due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is preferred due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of inert atmospheres and controlled temperatures to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to yield various derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated derivatives, while reduction reactions can produce various alcohols and ketones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is unique due to its specific reactivity and stability, which make it an ideal reagent for various chemical reactions. Its ability to participate in nucleophilic substitution reactions without the need for transition-metal catalysts sets it apart from other similar compounds .

Properties

Molecular Formula

C10H5F2KO3

Molecular Weight

250.24 g/mol

IUPAC Name

potassium;(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C10H6F2O3.K/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15;/h1-5H,(H,14,15);/q;+1/p-1/b4-2+;

InChI Key

VUAWSDOECAIUGF-VEELZWTKSA-M

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C(=O)[O-])F)F.[K+]

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C(=O)[O-])F)F.[K+]

Origin of Product

United States

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